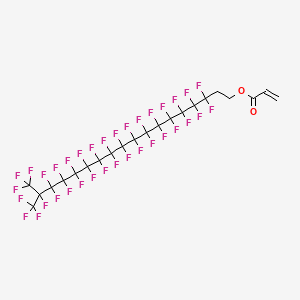

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

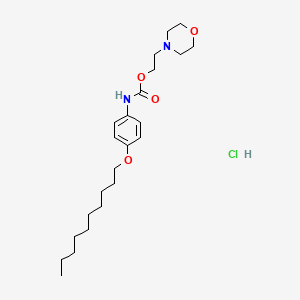

17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロは、フッ素化アクリレート化合物です。この化合物は、長いパーフルオロアルキル鎖を特徴としており、高い疎水性と耐薬品性を備えています。この化合物は、水や化学物質の劣化を阻止する能力を持つため、特殊なコーティングや材料にしばしば使用されます。

準備方法

合成経路と反応条件

17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロの合成は、一般的に、パーフルオロアルコールとアクリロイルクロリドを塩基の存在下で反応させることにより行われます。この反応は、アクリロイルクロリドの加水分解を防ぐために、無水条件下で行われます。一般的な反応スキームを以下に示します。

CF3(CF2)17CH2OH+CH2=CHCOCl→CF3(CF2)17CH2OCOCH=CH2+HCl

工業的製造方法

この化合物の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。この反応は、通常、連続フローリアクターで行われ、製品品質と収率の一貫性を確保します。蒸留や再結晶などの高度な精製技術を使用することが、高純度製品を得るために不可欠です。

化学反応の分析

反応の種類

17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロは、アクリレート基の存在により、主に重合反応を起こします。この化合物は、パーフルオロアルキル鎖の電子吸引性のために、置換反応、特に求核置換反応にも参加できます。

一般的な試薬と条件

重合: ラジカル、UV光、または熱によって開始されます。一般的な開始剤には、ベンゾイルパーオキサイドとアゾビスイソブチロニトリル (AIBN) があります。

置換: 通常、アミンやチオールなどの求核剤を穏やかな条件下で使用します。

主な生成物

重合: 高い耐薬品性と疎水性を備えたフッ素化ポリマーの形成をもたらします。

置換: 使用した求核剤に応じて、さまざまな官能基化誘導体の形成につながります。

科学研究への応用

17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロは、科学研究で幅広い用途があります。

化学: ユニークな特性を持つ特殊なポリマーやコポリマーの合成に使用されます。

生物学: 生体適合性とバイオファウリングに対する耐性から、医療用デバイスのバイオマテリアルやコーティングの開発に使用されます。

医学: 薬物送達システムでの使用や、医療用インプラントの構成要素として調査されています。

工業: 極端な耐薬品性と耐久性が必要な高性能コーティング、シーラント、接着剤の製造に使用されます。

科学的研究の応用

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.

Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility and resistance to biofouling.

Medicine: Investigated for use in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of high-performance coatings, sealants, and adhesives that require extreme chemical resistance and durability.

作用機序

17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロの主な作用機序は、表面との相互作用による疎水性で耐薬品性の層の形成です。パーフルオロアルキル鎖は、低い表面エネルギーを提供し、水やその他の物質の付着を軽減します。この特性は、非粘着性と防食コーティングを作成する際に特に有用です。

類似の化合物との比較

類似の化合物

- 3,3,4,4,5,5,6,6,7,7,8,8,8-トリデカフルオロオクチルメタクリレート

- 1H,1H,2H,2H-パーフルオロオクチルメタクリレート

- 2-(パーフルオロヘキシル)エチルメタクリレート

ユニークさ

類似の化合物と比較して、17-(トリフルオロメチル)オクタデシルアクリレート 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-ドトリコンタフルオロは、より長いパーフルオロアルキル鎖を持ち、疎水性と耐薬品性を向上させています。これは、極端な耐久性と過酷な環境に対する耐性が求められる用途に特に適しています。

類似化合物との比較

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 1H,1H,2H,2H-Perfluorooctyl methacrylate

- 2-(Perfluorohexyl)ethyl methacrylate

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a longer perfluorinated chain, which enhances its hydrophobic and chemical-resistant properties. This makes it particularly suitable for applications requiring extreme durability and resistance to harsh environments.

特性

CAS番号 |

94158-63-1 |

|---|---|

分子式 |

C22H7F35O2 |

分子量 |

968.2 g/mol |

IUPAC名 |

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] prop-2-enoate |

InChI |

InChI=1S/C22H7F35O2/c1-2-5(58)59-4-3-6(23,24)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)18(46,47)20(50,51)19(48,49)17(44,45)15(40,41)13(36,37)11(32,33)9(28,29)7(25,21(52,53)54)22(55,56)57/h2H,1,3-4H2 |

InChIキー |

QOFPQLOFSZXYPY-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)